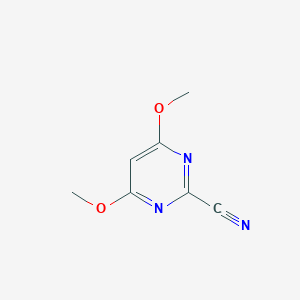

4,6-Dimethoxypyrimidine-2-carbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOPKHTARFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614310 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139539-63-2 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethoxypyrimidine 2 Carbonitrile

Established Synthetic Routes

The most prominently documented route for the synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile commences with 4,6-dichloro-2-(methylthio)pyrimidine (B19916). This multi-step process involves the initial substitution of the chloro groups, followed by oxidation of the methylthio group and subsequent displacement to introduce the nitrile functionality.

Synthesis from 4,6-Dichloro-2-(methylthio)pyrimidine

The conversion of 4,6-dichloro-2-(methylthio)pyrimidine to this compound is a sequential process that first involves the replacement of the chlorine atoms with methoxy (B1213986) groups. This is typically achieved by reacting the starting material with a methoxide (B1231860) source, such as sodium methoxide, in an inert organic solvent like toluene (B28343). google.com The reaction is carried out at elevated temperatures, for instance, by dropwise addition of sodium methoxide solution at 40°-42° C, followed by stirring at 54°-56° C. google.com This substitution reaction yields the intermediate 4,6-dimethoxy-2-(methylthio)pyrimidine.

Reaction Scheme for the formation of 4,6-dimethoxy-2-(methylthio)pyrimidine: ``` Cl-C4(N=CN(C=C(Cl)S(C))) ->[NaOCH3, Toluene] MeO-C4(N=CN(C=C(OMe)S(C)))

The subsequent step involves the oxidation of the methylthio group of 4,6-dimethoxy-2-(methylthio)pyrimidine to a methylsulfonyl group, forming 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808). asianpubs.orgresearchgate.netThis oxidation is a critical transformation as the resulting sulfone is a good leaving group for the subsequent nucleophilic substitution. A common method for this oxidation utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate (B81510) dihydrate. asianpubs.orgThe reaction can be performed in an aqueous-acidic medium. google.comAnother documented procedure involves the use of periodic acid and chromium trioxide in acetonitrile (B52724), followed by purification to yield the desired sulfone. nih.govA high yield of 95% for the oxidation step has been reported using hydrogen peroxide and sodium tungstate dihydrate.

asianpubs.orgTable 1: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

Oxidizing Agent Catalyst Solvent Temperature (°C) Yield (%) Reference Hydrogen Peroxide Sodium Tungstate Dihydrate - - 95 asianpubs.org Periodic Acid / Chromium Trioxide - Acetonitrile / Ethyl Acetate Room Temperature 87 nih.gov Monoperoxyphthalic acid, magnesium salt - Tetrahydrofuran / Methanol 10-15 - prepchem.com

The final step in this established route is the displacement of the methylsulfinate group from 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with a cyanide ion to form the target molecule, this compound. researchgate.netThis nucleophilic substitution is typically carried out using potassium cyanide (KCN) as the cyanide source. researchgate.netThe reaction can be facilitated by the use of a phase-transfer catalyst, such as 18-crown-6, in a solvent like acetonitrile at room temperature.

researchgate.netGeneral Reaction for Cyanation:

Alternative Synthetic Pathways

Alternative methodologies for the synthesis of this compound and its precursors have also been explored, primarily focusing on different starting materials and intermediates.

From Thiobarbituric Acid

An alternative starting point for the synthesis is thiobarbituric acid. This route provides access to the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. The process involves the methylation of thiobarbituric acid, followed by chlorination. google.comFor instance, methylation can be achieved using dimethyl sulfate (B86663) in a basic medium, which yields 2-(methylthio)-4,6-pyrimidinediol. google.comThis intermediate is then chlorinated using a reagent like phosphorus oxychloride to give 4,6-dichloro-2-(methylthio)pyrimidine. google.comA patent describes the preparation of 4,6-dichloro-2-methylthiopyrimidine from 4,6-dihydroxy-2-methylthiopyrimidine (B19918) by heating with phosphorus oxychloride at 104-106 °C, resulting in a 92% yield.

google.comTable 2: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine from a Thiobarbituric Acid Derivative

Starting Material Reagent Temperature (°C) Yield (%) Reference 4,6-dihydroxy-2-methylthiopyrimidine Phosphorus oxychloride 104-106 92 google.com

Utilizing 2-Methylsulfonyl-4,6-dimethoxypyrimidine as an Intermediate

The compound 2-methylsulfonyl-4,6-dimethoxypyrimidine is a crucial intermediate in the primary synthetic route and its preparation is a key focus in several synthetic strategies. google.comasianpubs.orgAs detailed in section 2.1.1.1, its synthesis is achieved through the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine. The efficiency of this step directly impacts the overall yield of the final product, this compound. Various oxidizing systems have been developed to optimize the formation of this sulfone intermediate, highlighting its importance in the synthetic pathway. asianpubs.orgnih.govprepchem.comOnce formed, this intermediate directly leads to the target compound via cyanation as described in section 2.1.1.2.

Table 3: List of Compounds

Compound Name This compound 4,6-Dichloro-2-(methylthio)pyrimidine 4,6-Dimethoxy-2-(methylthio)pyrimidine 2-Methylsulfonyl-4,6-dimethoxypyrimidine Thiobarbituric acid Sodium methoxide Toluene Hydrogen peroxide Sodium tungstate dihydrate Periodic acid Chromium trioxide Acetonitrile Ethyl acetate Potassium cyanide 18-crown-6 Dimethyl sulfate 2-(Methylthio)-4,6-pyrimidinediol Phosphorus oxychloride 4,6-Dihydroxy-2-methylthiopyrimidine Monoperoxyphthalic acid, magnesium salt Tetrahydrofuran Methanol

Alternative Synthetic Pathways

Advanced Synthetic Approaches and Modifications

Modern organic synthesis continually seeks to improve upon traditional methods by developing more efficient and streamlined processes. For this compound, advanced approaches focus on reducing the number of synthetic steps, enhancing catalytic efficiency, and precisely controlling reaction parameters to maximize yield and purity.

One-Pot Reaction Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of time, resource, and cost savings. For the synthesis of pyrimidine (B1678525) derivatives, these strategies can minimize the need for intermediate purification, thereby reducing solvent waste and potential product loss. A notable approach involves a multi-component reaction where precursors are combined in a sequential, one-pot process. For instance, a Biginelli-inspired three-component transformation can be adapted, involving the condensation of an α-cyanoketone, an aldehyde, and a guanidine (B92328) derivative, which proceeds through condensation, nucleophilic addition, cyclization, and spontaneous aromatization. nih.gov

Another strategy involves the conversion of a related pyrimidine derivative in a single pot. For example, a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine is designed as a "one-pot reaction". google.com This involves an initial nucleophilic substitution with an alkali metal methoxide, followed by an in-situ oxidation step without isolating the intermediate. google.com A similar principle can be applied to the synthesis of this compound, where 4,6-dimethoxy-2-(methylthio)pyrimidine is oxidized to the corresponding sulfone, which is then displaced by a cyanide group in the same reaction vessel. researchgate.net

Catalytic Methods in Synthesis

The use of catalysts is paramount in modern synthesis to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. In the synthesis of this compound and its precursors, a variety of catalysts have been employed.

Lewis acidic ionic liquid catalysts, such as Et3NHCl-2ZnCl2, have demonstrated exceptional performance in the cyclization step for the synthesis of related 2-amino-4,6-dimethoxypyrimidine (B117758), achieving yields of up to 94.8% under mild conditions (50 °C for 3 hours). researchgate.net Other catalysts, including titanium tetrachloride, zirconium chloride, and boric acid, have also been utilized in the preparation of pyrimidine intermediates. google.com For instance, in a multi-step synthesis, titanium tetrachloride can be used in the imidization step, while boric acid can catalyze the subsequent cyclization. google.com

Phase-transfer catalysts, such as tricaprylmethylammonium chloride (Aliquat 336), are effective in reactions involving immiscible phases, for example, in the methoxide substitution on a dichloro-pyrimidine precursor. google.com The use of such catalysts can enhance the reaction rate and efficiency by facilitating the transfer of reactants between the aqueous and organic phases. google.com Furthermore, nanocatalysts like nano-MgO have been reported to effectively catalyze the one-pot synthesis of related pyrido[2,3-d]pyrimidines in aqueous media, highlighting a green and efficient catalytic approach. nih.gov

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of reaction conditions, including temperature, solvent, and reaction time.

Temperature: In the synthesis of pyrimidine precursors, different steps require specific temperature ranges for optimal outcomes. For example, an initial imidization reaction may be conducted at a low temperature range of -15 to 45 °C, while a subsequent cyclization and aromatization step might require heating to between 65 and 150 °C. google.com

Solvent: The choice of solvent can significantly impact the reaction. In the substitution reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide, inert organic solvents such as toluene are preferred. google.com For the displacement of a sulfone group with cyanide, acetonitrile is an effective solvent. arkat-usa.org The final purity of the product can also be enhanced by selecting an appropriate recrystallization solvent, with options including ethyl acetate, toluene, and chlorobenzene. google.com

Reaction Time: The duration of the reaction is a critical parameter that needs to be optimized for each step to ensure complete conversion of the starting materials while minimizing the formation of byproducts. For instance, a cyclization reaction may require 3 to 8 hours of heating to achieve a high yield. google.com

The following table summarizes the impact of various reaction conditions on the synthesis of pyrimidine derivatives, which are principles applicable to the synthesis of this compound.

| Reaction Parameter | Condition | Effect on Yield and Purity | Reference |

| Catalyst | Titanium tetrachloride, Boric acid | Catalyzes specific steps (imidization, cyclization) leading to high yield and purity. | google.com |

| Temperature | -15 to 45 °C (imidization), 65 to 150 °C (cyclization) | Optimized temperature control for each step is crucial for maximizing product formation and minimizing side reactions. | google.com |

| Solvent | Toluene, Chlorobenzene, Acetonitrile | The choice of solvent affects reaction rates and solubility of reactants and products. Proper selection is key for high yield. | google.comarkat-usa.org |

| Recrystallization Solvent | Ethyl acetate, Toluene | Use of an appropriate recrystallization solvent is essential for obtaining a final product of high purity. | google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Solvent Selection and Optimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. The ideal green solvent should be non-toxic, renewable, and have a low environmental impact. In the context of this compound synthesis, efforts are being made to replace hazardous solvents with greener alternatives.

For example, traditional syntheses of related pyrimidines have often used toxic reagents like dimethyl sulfate and phosphorus oxychloride, which generate significant water pollution. asianpubs.org Greener approaches advocate for the use of less hazardous reagents and solvents. Water is an ideal green solvent, and its use has been demonstrated in the nano-catalyst mediated synthesis of related pyrimidine compounds. nih.gov The use of ionic liquids as both catalysts and solvents is another promising green approach, as they can be designed to be non-volatile and recyclable. researchgate.net

The following table provides a comparison of solvents used in pyrimidine synthesis, highlighting their environmental considerations.

| Solvent | Application in Synthesis | Green Chemistry Considerations | Reference |

| Toluene, Chlorobenzene | Reaction solvent | Volatile organic compounds (VOCs), potential environmental and health hazards. | google.comgoogle.com |

| Acetonitrile | Reaction solvent | Volatile and toxic. | arkat-usa.org |

| Methanol | Reactant and solvent | Can be produced from renewable resources, but is flammable and toxic. | google.comasianpubs.org |

| Water | Reaction solvent | The ultimate green solvent; non-toxic, non-flammable, and abundant. | nih.gov |

| Ionic Liquids | Catalyst and solvent | Low volatility, potential for recyclability, but toxicity and biodegradability need to be assessed. | researchgate.net |

Atom Economy and Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comjocpr.com Reactions with high atom economy are a cornerstone of green chemistry as they minimize waste generation at the molecular level. nih.govresearchgate.net

In the synthesis of this compound, different synthetic routes will have varying atom economies. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov For instance, a multi-component synthesis that incorporates all the atoms of the starting materials into the final product would have a high atom economy. nih.gov

Reactivity and Reaction Mechanisms of 4,6 Dimethoxypyrimidine 2 Carbonitrile

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which render the ring electron-deficient. This inherent electronic property makes the pyrimidine core susceptible to nucleophilic attack, while generally being resistant to electrophilic substitution unless activated by electron-donating groups.

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of nitro-substituted benzenes. bhu.ac.inwikipedia.org In these reactions, a nucleophile attacks an electron-poor carbon atom, leading to the displacement of a leaving group. The stability of the intermediate, a negatively charged Meisenheimer-like complex, is a key factor in these transformations. libretexts.org The presence of electron-withdrawing groups on the pyrimidine ring further enhances its reactivity towards nucleophiles by stabilizing this intermediate. masterorganicchemistry.com For pyrimidine derivatives, leaving groups at the C4 and C6 positions are often more readily displaced by nucleophiles than those at the C2 position. bhu.ac.instackexchange.com

In the context of 4,6-dimethoxypyrimidine-2-carbonitrile, the nitrile group at the C2 position acts as a strong electron-withdrawing group, further activating the pyrimidine ring for potential SNAr reactions. However, the methoxy (B1213986) groups at C4 and C6 are generally considered poor leaving groups for SNAr. In related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, nucleophilic attack by amines can selectively displace the chloride groups. researchgate.net Should a suitable leaving group be present at the 4- or 6-position, the molecule would be highly susceptible to SNAr.

Electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the deactivating effect of the two ring nitrogen atoms. bhu.ac.inwikipedia.org These reactions typically require harsh conditions and often result in low yields. However, the C5 position of the pyrimidine ring is comparatively less electron-deficient and is the most likely site for electrophilic attack, with reactions such as nitration and halogenation being possible. wikipedia.org

The presence of electron-donating substituents can activate the pyrimidine ring towards electrophilic substitution. The two methoxy groups at the 4- and 6-positions of this compound are activating groups. Their electron-donating nature increases the electron density of the ring, particularly at the C5 position, making it more susceptible to attack by electrophiles.

The methoxy groups at the C4 and C6 positions have a dual electronic influence on the pyrimidine ring. Through resonance, they donate electron density to the ring, which can activate it towards electrophilic substitution at the C5 position. Conversely, their inductive effect is electron-withdrawing, though this is generally outweighed by the resonance effect in the context of electrophilic aromatic substitution.

In terms of nucleophilic aromatic substitution, while methoxy groups are poor leaving groups themselves, they can influence the reactivity of the ring if other leaving groups are present. In some cases, alkoxy groups have been shown to be displaced in SNAr reactions on highly activated pyrimidine systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, where they are substituted by amines. chemrxiv.org

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The electronic properties of this group in this compound are significantly influenced by its attachment to the electron-deficient pyrimidine ring.

The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom and the nature of the triple bond. libretexts.orglibretexts.org A resonance structure can be drawn that places a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. libretexts.orgfiveable.me This electrophilicity is further enhanced by the electron-withdrawing nature of the pyrimidine ring to which it is attached. nih.gov The presence of heteroatoms in the ring promotes polarization, decreasing the electron density at the nitrile carbon and increasing its reactivity towards nucleophiles. nih.gov

| Factor | Influence on Nitrile Carbon | Reference |

|---|---|---|

| Electronegativity of Nitrogen | Induces a partial positive charge on the carbon. | fiveable.me |

| Carbon-Nitrogen Triple Bond | Allows for resonance structures that localize positive charge on the carbon. | libretexts.orgfiveable.me |

| Attachment to Pyrimidine Ring | The electron-withdrawing nature of the ring enhances the electrophilicity of the nitrile carbon through inductive and resonance effects. | nih.gov |

Given the electrophilic character of the nitrile carbon, this compound is expected to react with various nucleophiles. Of particular interest are reactions with the side chains of amino acids, which can lead to the formation of covalent bonds.

Cysteine: The thiol group of a cysteine residue is a potent nucleophile. In a well-documented reaction, the sulfhydryl group of an N-terminal cysteine can attack the electrophilic carbon of a 2-cyanopyridine. This initial attack forms a thioimidate intermediate, which then undergoes cyclization to yield a stable dihydrothiazole (thiazoline) structure, releasing ammonia (B1221849) in the process. anu.edu.au This reaction is highly efficient and occurs under biocompatible conditions. anu.edu.au

Serine: The hydroxyl group of a serine residue is a weaker nucleophile than the thiol group of cysteine. However, under appropriate conditions, it can also attack the electrophilic nitrile carbon. This would lead to the formation of an imidate intermediate, which could subsequently be hydrolyzed or undergo further reactions.

Lysine (B10760008): The primary amino group in the side chain of lysine is a strong nucleophile. It can readily attack the nitrile carbon to form a covalent bond. The initial product would be an amidine, resulting from the addition of the amine across the carbon-nitrogen triple bond.

| Amino Acid | Nucleophilic Group | Potential Reaction | Expected Product | Reference |

|---|---|---|---|---|

| Cysteine | Thiol (-SH) | Nucleophilic attack followed by cyclization | Thiazoline derivative | anu.edu.au |

| Serine | Hydroxyl (-OH) | Nucleophilic attack | Imidate intermediate | General nucleophilic addition principle |

| Lysine | Amino (-NH₂) | Nucleophilic attack | Amidine derivative | General nucleophilic addition principle |

Modulation of Nitrile Reactivity by Substituents

The reactivity of the nitrile group in this compound is significantly influenced by the electronic properties of both the pyrimidine ring and its substituents. The pyrimidine ring, being a nitrogen-containing heterocycle, is inherently electron-deficient. This property enhances the electrophilicity of the carbon atom in the nitrile group, making it more susceptible to nucleophilic attack compared to nitriles attached to simple alkyl or phenyl groups.

Nitrile as a "Warhead" in Covalent Inhibition

The nitrile group is increasingly utilized in medicinal chemistry as an electrophilic "warhead" for designing covalent inhibitors. nih.gov Covalent inhibitors offer therapeutic advantages such as prolonged duration of action, higher potency, and the ability to target proteins once considered "undruggable". jst.go.jp The electrophilic carbon atom of the nitrile moiety can react with nucleophilic residues, most commonly cysteine or serine, at the active site of a target protein to form a stable covalent bond. jst.go.jp

Nitriles are considered "soft" electrophiles, exhibiting milder reactivity compared to more aggressive warheads like aldehydes or Michael acceptors. tandfonline.com This moderate reactivity is advantageous as it can reduce the likelihood of off-target reactions, leading to safer drug candidates. tandfonline.com The reactivity of the nitrile warhead can be finely tuned by altering the atoms or groups in its vicinity, allowing for the synthesis of inhibitors that range from reversible to irreversible. jst.go.jp Heteroaromatic nitriles, including pyrimidine-based structures, are among the more reactive classes of nitrile warheads due to the electron-withdrawing nature of the heterocyclic ring, which increases the electrophilicity of the nitrile carbon. jst.go.jp This makes compounds like this compound potential scaffolds for the development of novel covalent inhibitors.

Specific Reactions of this compound

Chlorination Reactions (e.g., with N-chlorosuccinimide)

The pyrimidine ring of this compound is activated towards electrophilic substitution by the two electron-donating methoxy groups. The C5 position, located between these two activating groups, is particularly susceptible to attack by electrophiles. A key example of this reactivity is the chlorination using N-chlorosuccinimide (NCS).

Research has shown that this compound reacts with NCS to yield 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile. mdpi.com This reaction demonstrates the successful electrophilic substitution at the C5 position. A similar reaction on a related substrate, 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile, also results in selective chlorination at the C5 position in high yield, further supporting this reactivity pattern. semanticscholar.org

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | N-chlorosuccinimide (NCS) | 5-Chloro-4,6-dimethoxypyrimidine-2-carbonitrile | 53% | mdpi.com |

Demethylation Reactions

The cleavage of the methyl-ether bonds in this compound to yield the corresponding dihydroxy derivative is a challenging transformation. Standard demethylation reagents often lead to complex product mixtures or fail to provide the desired product.

Attempts to demethylate the closely related compound, 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile, have been documented as unsuccessful. mdpi.com These attempts highlight the difficulty of this specific transformation.

| Reactant | Reagent / Conditions | Result | Reference |

|---|---|---|---|

| 5-Chloro-4,6-dimethoxypyrimidine-2-carbonitrile | BBr3 in DCM, ~20°C | Failed; complex mixture of products | mdpi.com |

| 5-Chloro-4,6-dimethoxypyrimidine-2-carbonitrile | TMSI in MeCN, ~82°C | Failed | mdpi.com |

These results suggest that the pyrimidine ring system, particularly with its combination of chloro and cyano substituents, is sensitive to the harsh conditions typically required for O-demethylation, leading to decomposition or undesired side reactions.

Condensation Reactions

While specific examples of this compound participating directly in condensation reactions are not extensively documented, the general reactivity of related pyrimidine structures suggests potential pathways. Condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, typically require either an active methylene (B1212753) component or a carbonyl group. cas.cz

The title compound itself lacks a traditional active methylene or carbonyl group for direct condensation. However, the C5 proton, situated between two activating methoxy groups, could potentially be deprotonated by a very strong base to form a carbanion, which could then act as a nucleophile in a condensation reaction. Furthermore, functional group manipulation of the parent molecule could enable condensation reactions. For instance, reduction of the nitrile to an aminomethyl group or oxidation of a methoxy group could introduce functionalities capable of participating in such reactions. Studies on other pyrimidine derivatives have shown that compounds containing active methylene groups can readily condense with aldehydes. tandfonline.com

Hydrolysis and Other Transformations

The nitrile group of this compound is susceptible to several classic transformations.

Hydrolysis : Under aqueous acidic or basic conditions, the nitrile group is expected to undergo hydrolysis. chemguide.co.uk The reaction typically proceeds in two stages: initial hydration to form the corresponding amide (4,6-dimethoxypyrimidine-2-carboxamide), followed by further hydrolysis of the amide to the carboxylic acid (4,6-dimethoxypyrimidine-2-carboxylic acid). lumenlearning.comlibretexts.org The reaction can often be stopped at the amide stage by using milder conditions, for example, with alkaline hydrogen peroxide. commonorganicchemistry.com

Nucleophilic Displacement : The cyano group at the C2 position of the pyrimidine ring can be surprisingly labile and may be displaced by strong nucleophiles. It has been observed that the cyano group in 2-cyanopyrimidine (B83486) derivatives can be substituted by alkoxide ions, such as sodium methoxide (B1231860). jst.go.jp This indicates that under certain nucleophilic conditions, the nitrile group itself can act as a leaving group.

Reduction : The nitrile group can be reduced to a primary amine (2-aminomethyl-4,6-dimethoxypyrimidine). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Computational and Theoretical Studies on 4,6 Dimethoxypyrimidine 2 Carbonitrile

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. nih.gov DFT methods offer a good balance between accuracy and computational cost, making them a popular choice for studying a wide range of chemical systems. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations can provide detailed insights into their molecular structure, vibrational frequencies, and electronic properties. researchgate.net

The electronic structure of a molecule governs its reactivity. DFT calculations can be used to determine various electronic properties and reactivity descriptors. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

A key reactivity descriptor that can be calculated is the Fukui function. scm.combas.bg This function helps in identifying the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. scm.commdpi.comresearchgate.net The Fukui function is calculated from the electron density of the molecule in its neutral, anionic (N+1 electron), and cationic (N-1 electron) states. derpharmachemica.com The condensed Fukui function provides these reactivity indices for each atomic site in the molecule. scm.com For a molecule like 4,6-dimethoxypyrimidine-2-carbonitrile, these calculations would pinpoint which of the nitrogen or carbon atoms are the most likely centers of reaction.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.15 | 0.05 | 0.10 |

| C2 | 0.25 | 0.10 | 0.175 |

| N3 | 0.12 | 0.08 | 0.10 |

| C4 | 0.08 | 0.18 | 0.13 |

| C5 | 0.05 | 0.25 | 0.15 |

| C6 | 0.08 | 0.18 | 0.13 |

| C(CN) | 0.10 | 0.06 | 0.08 |

Quantum chemical calculations are highly effective in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of the energetics of various reaction pathways, including the identification of transition states and the calculation of activation energies. By comparing the activation barriers for different possible reactions, the most likely reaction mechanism can be predicted. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.

While this compound has a relatively rigid pyrimidine core, conformational flexibility can arise from the rotation of the methoxy (B1213986) groups. Conformational analysis, using computational methods, can identify the most stable conformations (rotamers) and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena such as conformational changes and intermolecular interactions in the solid state or in solution. researchgate.netresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that are used to predict the behavior of molecules and their interactions.

Building on the electronic structure information from quantum chemical calculations, molecular modeling can be used to predict the reactivity and selectivity of this compound in various chemical reactions. nih.gov For instance, by modeling the interaction of the molecule with different reagents, it is possible to predict which reactions will be favored and what the likely products will be. This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions involving complex molecules.

Given that pyrimidine derivatives are common scaffolds in medicinal chemistry, understanding how this compound might interact with biological macromolecules like proteins is of significant interest. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method can identify potential binding sites and estimate the binding affinity. researchgate.net

Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to gain a more detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.org These simulations can provide valuable information for the rational design of more potent and selective inhibitors. researchgate.net

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

Spectroscopic Analysis and Theoretical Correlation

Computational and theoretical studies are pivotal in correlating experimental spectroscopic data with the molecular structure of this compound. By employing quantum chemical calculations, such as Density Functional Theory (DFT), researchers can predict spectroscopic properties, which, when compared with experimental results, provide a deeper understanding of the compound's electronic structure, vibrational modes, and atomic arrangement.

NMR Spectroscopy in Structure Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each hydrogen and carbon atom.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals confirm the presence of the methoxy groups and the pyrimidine ring proton. The two methoxy groups (-OCH₃) are chemically equivalent and typically appear as a sharp singlet, while the lone proton on the pyrimidine ring (at the C5 position) also produces a singlet.

In ¹³C NMR, distinct signals are observed for the nitrile carbon, the methoxy carbons, and the carbons of the pyrimidine ring. The chemical shifts are highly sensitive to the electronic environment, allowing for the precise assignment of each carbon atom. Theoretical calculations of NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) are often performed and compared with experimental data to validate structural assignments. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrimidines

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Compound Reference |

| ¹H | Pyrimidine C5-H | ~6.0 - 7.0 | 2-Amino-4,6-dimethoxypyrimidine (B117758) |

| ¹H | Methoxy (-OCH₃) | ~3.8 - 4.0 | 2-Amino-4,6-dimethoxypyrimidine chemicalbook.comnih.gov |

| ¹³C | Nitrile (-C≡N) | ~115 - 120 | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |

| ¹³C | Pyrimidine C2 | ~155 - 160 | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile semanticscholar.org |

| ¹³C | Pyrimidine C4/C6 | ~170 - 175 | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile semanticscholar.org |

| ¹³C | Pyrimidine C5 | ~90 - 95 | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile semanticscholar.org |

| ¹³C | Methoxy (-OCH₃) | ~55 - 60 | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile semanticscholar.org |

Note: The data presented are typical values for the functional groups in similar pyrimidine structures and serve as a reference for the expected spectrum of this compound.

Mass Spectrometry (MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for analyzing a wide range of molecules. nih.gov While extensively used for large biomolecules, its application to small organic compounds has been explored, often requiring specific matrices or matrix-free methods to avoid interference in the low mass range. nih.govresearchgate.net

For this compound, MALDI-TOF MS would be used to determine its molecular weight with high accuracy. The analysis would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution measurements can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 2: Calculated Molecular Mass of this compound

| Parameter | Value |

| Molecular Formula | C₇H₇N₃O₂ |

| Monoisotopic Mass | 165.0538 Da |

| Expected [M+H]⁺ Ion | 166.0616 Da |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The pyrimidine ring, being an aromatic heterocycle, exhibits characteristic absorptions in the UV region corresponding to π→π* and n→π* transitions. acs.org The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the ring. rsc.orgrsc.org

The methoxy (-OCH₃) and nitrile (-C≡N) groups on the pyrimidine ring of this compound act as auxochromes and chromophores, respectively, modifying the absorption profile compared to the parent pyrimidine molecule. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra, helping to assign the observed bands to specific electronic transitions and correlate them with the molecular orbitals involved. rsc.org For instance, a UV-Vis method developed for a complex pyrimidine derivative identified a maximum absorption (λmax) at 275 nm. nih.gov

Table 3: Typical UV Absorption Bands for Pyrimidine Derivatives

| Transition Type | Wavelength Range (nm) | Description |

| n→π | ~270 - 300 | Transition of a non-bonding electron to an anti-bonding π orbital. Typically lower intensity. |

| π→π | ~200 - 270 | Transition of an electron from a bonding π orbital to an anti-bonding π orbital. Typically higher intensity. |

Note: Ranges are approximate and can shift based on substitution and solvent effects.

IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. Each functional group has characteristic vibrational modes (stretching, bending) that occur at specific frequencies.

For this compound, the most characteristic IR absorption is the sharp, intense peak due to the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group, which typically appears in the 2220-2240 cm⁻¹ region for aromatic nitriles. spectroscopyonline.com Other key vibrations include the C-O-C stretching of the methoxy groups, C-H stretching of the methyl and aromatic protons, and various pyrimidine ring stretching and bending modes. ripublication.com Computational frequency calculations are essential for assigning the complex vibrational modes of the pyrimidine ring and for correlating the experimental spectrum with theoretical predictions.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Nitrile (C≡N) | Stretching | 2220 - 2240 spectroscopyonline.com |

| Pyrimidine Ring | C=C, C=N Stretching | 1400 - 1650 |

| Methoxy (C-O-C) | Asymmetric Stretching | ~1250 |

| Methoxy (C-O-C) | Symmetric Stretching | ~1050 |

X-ray Diffraction and Crystal Structure Analysis

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides valuable insight. For example, the crystal structure of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) has been determined, revealing key structural parameters. nih.gov Such studies on analogous compounds show that the pyrimidine ring is typically planar, and they detail how substituent groups are oriented relative to the ring. Theoretical models of the crystal structure can be generated using computational methods and compared with experimental data from similar compounds to predict packing arrangements and intermolecular forces.

Table 5: Illustrative Crystallographic Data for a Substituted Methoxy Pyridine (B92270) Derivative

| Parameter | Value |

| Compound | 2-methoxy-3-cyano-4-decyloxyphenyl-6-thiophenyl-pyridine researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343 |

| b (Å) | 44.690 |

| c (Å) | 7.3614 |

| V (ų) | 4880.2 |

| Z | 8 |

Note: This data is for a related substituted pyridine compound and is presented to illustrate the type of information obtained from X-ray diffraction analysis.

Applications of 4,6 Dimethoxypyrimidine 2 Carbonitrile in Advanced Chemical Synthesis

Building Block in Heterocyclic Synthesis

The strategic placement of functional groups on the 4,6-dimethoxypyrimidine-2-carbonitrile scaffold renders it a versatile platform for the elaboration and synthesis of a wide range of heterocyclic compounds. The electron-withdrawing nature of the pyrimidine (B1678525) ring, enhanced by the nitrile group, alongside the electron-donating methoxy (B1213986) groups, creates a unique chemical environment for selective modifications.

Precursor to Polysubstituted Pyrimidines

The this compound molecule is an adept precursor for generating polysubstituted pyrimidines. The nitrile group at the C2 position is a key reactive handle that can be chemically transformed into a variety of other functional groups. For instance, the nitrile can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations allow for the introduction of new substituents and the extension of the molecular framework.

Furthermore, the reactivity of the 2-carbonitrile group can be compared to that of a 2-sulfonyl group, which is known to be an excellent leaving group in nucleophilic substitution reactions. mdpi.com This suggests that the nitrile group could potentially be displaced under specific conditions or, more commonly, be converted into other groups that facilitate the synthesis of diverse pyrimidine derivatives with varied substitution patterns at the 2, 4, 5, and 6 positions. researchgate.netnih.gov The 4,6-dimethoxy-pyrimidine core itself is a common structural motif in a variety of biologically active compounds, particularly in the agrochemical field, where the related 2-amino-4,6-dimethoxypyrimidine (B117758) serves as a crucial intermediate for numerous sulfonylurea herbicides. google.comresearchgate.net

Synthesis of Fused Heterocyclic Systems

The pyrimidine ring is a well-established foundation for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active molecules. nih.govnih.govscirp.org While specific examples detailing the use of this compound in such syntheses are specialized, the general strategy involves using the built-in functionality of the pyrimidine ring to annulate a second ring.

The nitrile group, in conjunction with one of the adjacent ring nitrogen atoms, can act as a dienophile or electrophilic center in cyclization reactions. By reacting with a suitable bifunctional reagent, it is possible to construct fused systems like pyrimido[1,2-a]pyrimidines, thiazolo[3,2-a]pyrimidines, or other related bicyclic and polycyclic heterocycles. nih.gov The significance of such fused systems is underscored by the fact that numerous FDA-approved drugs for cancer therapy feature a pyrimidine-fused bicyclic core, highlighting the importance of developing synthetic routes to these scaffolds.

Role in Medicinal Chemistry Research and Drug Discovery

The structural attributes of this compound make it a molecule of interest in the field of medicinal chemistry, where it can serve as an intermediate in the synthesis of therapeutic agents or as a scaffold for the design of new bioactive compounds.

Intermediate in Pharmaceutical Synthesis

In the context of drug development, an intermediate is a molecular entity that is produced during the synthesis of an active pharmaceutical ingredient (API). beilstein-journals.org this compound and its close derivatives function as key intermediates in the synthesis of various compounds. mdpi.com The 4,6-dimethoxypyrimidine (B185312) scaffold is a recurring feature in molecules targeting a range of biological pathways. For example, the related compound 2-amino-4,6-dimethoxypyrimidine is a vital intermediate for a variety of sulfonylurea herbicides, demonstrating the industrial utility of this core structure. google.com The conversion of 4,6-dimethoxy-2-(methylthio)pyrimidine to this compound underscores its role as a stable, crystalline intermediate that can be readily prepared and used in subsequent synthetic steps. mdpi.com

| Intermediate Compound | Class of Final Product | Application Area |

|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | Sulfonylurea Herbicides (e.g., Nicosulfuron, Bensulfuron) | Agrochemical |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) | Nonpeptidic Endothelin-A Receptor Antagonists | Pharmaceutical |

| This compound | Polysubstituted Pyrimidines | Synthetic Chemistry / Drug Discovery |

Design of Enzyme Inhibitors

The pyrimidine-carbonitrile moiety is a recognized structural motif in the design of various enzyme inhibitors. nih.govnih.govresearchgate.netresearchgate.net The pyrimidine core can act as a scaffold, positioning key substituents in the correct orientation to interact with the active site of a target enzyme. The nitrile group can participate in hydrogen bonding interactions, while the methoxy groups can influence solubility and engage in hydrophobic or van der Waals interactions within the enzyme's binding pocket.

Research into related structures has shown that pyrimidine-5-carbonitrile derivatives have been developed as potent and selective inhibitors of enzymes such as Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov These findings suggest that the this compound scaffold holds potential as a starting point for designing novel inhibitors against various enzyme targets. The general principle involves modifying the core structure to optimize binding affinity and selectivity for a specific enzyme, a common strategy in modern drug design. journalagent.com

| Scaffold Class | Enzyme Target | Therapeutic Area |

|---|---|---|

| Pyrimidine-5-carbonitrile Hybrids | COX-2 | Anti-inflammatory, Anticancer nih.govresearchgate.net |

| Substituted Pyrimidine-5-carbonitriles | VEGFR-2 | Anticancer (Anti-angiogenesis) nih.gov |

| 4,6-Disubstituted Pyrimidines | MARK4 | Neurodegenerative Disorders |

| Polysubstituted Pyrimidines | Prostaglandin E2 Production | Anti-inflammatory nih.gov |

Development of Bioconjugation Reagents

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. While not a conventional bioconjugation handle, the nitrile group, particularly on an electron-deficient heteroaromatic ring like pyrimidine, has emerged as a promising functional group for this purpose. acs.orgchemrxiv.org

Recent studies have explored the reaction of heteroaryl nitriles with molecules containing bis-thiol groups, such as those generated from the reduction of disulfide bonds in antibodies. chemrxiv.orgnih.gov This "nitrile bis-thiol" (NBT) reaction can form stable linkages, providing a novel method for site-selective protein modification. ucl.ac.uk The pyrimidine-2-carbonitrile core is specifically noted for its rapid reaction with cysteine residues. nih.gov This reactivity opens the possibility of developing this compound into a reagent for conjugating payloads (e.g., drugs, fluorescent dyes) to antibodies or other proteins for therapeutic or diagnostic applications. The methoxy groups could be used to fine-tune the reagent's solubility and electronic properties to optimize the conjugation reaction. researchgate.net

Applications in Agrochemical Research

Intermediate in Herbicide and Pesticide Synthesis

Research into the application of pyrimidine derivatives in the agrochemical sector has revealed the importance of various substituted pyrimidines as key intermediates in the synthesis of potent herbicides. While compounds such as 2-amino-4,6-dimethoxypyrimidine and 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine are well-documented precursors to major herbicide classes, including sulfonylureas and pyrimidinyloxybenzoates, information specifically detailing the role of this compound as a direct intermediate in the synthesis of commercialized herbicides and pesticides is not extensively available in the reviewed literature.

The core 4,6-dimethoxypyrimidine structure is fundamental to the efficacy of numerous herbicides, which function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants. The substitution at the 2-position of the pyrimidine ring is a critical determinant of the final product's herbicidal activity.

For instance, the related compound 2-amino-4,6-dimethoxypyrimidine is a vital building block for a range of sulfonylurea herbicides. google.comnih.gov Similarly, 2-chloro-4,6-dimethoxypyrimidine (B81016) serves as a precursor for pyrimidine salicylic (B10762653) acid series herbicides like bispyribac-sodium. innospk.com Another related intermediate, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, is utilized in the preparation of other herbicidally active compounds. mdpi.comchemicalbook.com

While the direct synthetic lineage from this compound to specific agrochemicals is not clearly established in the provided search results, the general importance of the 4,6-dimethoxypyrimidine scaffold in creating effective herbicides is undisputed. The nitrile group in the 2-position represents a potential point for chemical modification to produce a variety of functional groups, suggesting its plausible, though not documented, role as a versatile intermediate in exploratory agrochemical synthesis.

Below is a table of herbicides that are derived from closely related 4,6-dimethoxypyrimidine intermediates, illustrating the significance of this chemical family in agrochemical development.

| Herbicide Name | Precursor Intermediate | Herbicide Class |

| Bensulfuron-methyl | 2-Amino-4,6-dimethoxypyrimidine | Sulfonylurea |

| Nicosulfuron | 2-Amino-4,6-dimethoxypyrimidine | Sulfonylurea |

| Pyrazosulfuron-methyl | 2-Amino-4,6-dimethoxypyrimidine | Sulfonylurea |

| Rimsulfuron | 2-Amino-4,6-dimethoxypyrimidine | Sulfonylurea |

| Bispyribac-sodium | 2-Chloro-4,6-dimethoxypyrimidine | Pyrimidinylbenzoate |

| Pyribenzoxim | 2-Chloro-4,6-dimethoxypyrimidine | Pyrimidinylbenzoate |

| Pyrithiobac-sodium | 2-Chloro-4,6-dimethoxypyrimidine | Pyrimidinylbenzoate |

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Patterns

Future investigations into the reactivity of 4,6-dimethoxypyrimidine-2-carbonitrile are expected to move beyond established transformations to uncover novel reaction pathways and expand its synthetic utility. While the displacement of sulfinate groups with potassium cyanide to form the 2-carbonitrile and subsequent chlorination reactions have been documented, a broader exploration of its chemical behavior is warranted. researchgate.net

Key areas for future research include:

Metal-Catalyzed Cross-Coupling Reactions: A systematic investigation into the utility of the C-CN bond and potentially activated C-H bonds in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could yield a diverse array of substituted pyrimidines. The electron-withdrawing nature of the nitrile group can influence the reactivity of the pyrimidine (B1678525) ring, potentially enabling regioselective functionalization.

Transformations of the Nitrile Group: Exploration of the diverse chemical transformations of the nitrile functionality, including reduction to amines, hydrolysis to carboxylic acids or amides, and cycloaddition reactions, will provide access to a wide range of derivatives with varied electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions: While the methoxy (B1213986) groups are generally poor leaving groups, their activation or the use of highly reactive nucleophiles could open avenues for selective substitution at the C4 and C6 positions, providing a route to unsymmetrically substituted pyrimidines.

A deeper understanding of these reactivity patterns will enable the strategic design and synthesis of complex molecules with tailored properties.

Development of Asymmetric Syntheses

The synthesis of chiral pyrimidine derivatives is of paramount importance, as stereochemistry often plays a crucial role in determining the biological activity of a molecule. Future research will undoubtedly focus on the development of efficient and highly stereoselective methods for the synthesis of chiral derivatives of this compound.

Emerging trends in this area include:

Asymmetric Catalysis: The application of chiral catalysts, including transition metal complexes and organocatalysts, to enantioselectively introduce chiral centers into the pyrimidine scaffold or its precursors is a promising approach.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyrimidine ring or to introduce chiral substituents will continue to be a valuable strategy.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases and proteases, can be explored for the kinetic resolution of racemic mixtures of this compound derivatives, providing access to enantiomerically pure compounds.

The development of robust asymmetric synthetic routes will be critical for the preparation of single-enantiomer drug candidates and for probing the stereochemical requirements of biological targets.

Integration with Flow Chemistry and Automation

The adoption of flow chemistry and automation in organic synthesis offers numerous advantages, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. The integration of these technologies into the synthesis of this compound and its derivatives represents a significant area for future development.

Key aspects of this trend include:

Continuous Flow Synthesis: Developing continuous flow processes for the key synthetic steps involved in the preparation of this compound can lead to higher yields, reduced reaction times, and easier scale-up.

Automated Reaction Optimization: Automated systems can be employed to rapidly screen a wide range of reaction parameters, such as temperature, pressure, catalyst loading, and solvent, to identify optimal conditions for the synthesis of specific derivatives.

In-line Analysis and Purification: The integration of in-line analytical techniques, such as HPLC and NMR, and automated purification systems can streamline the synthetic workflow and accelerate the discovery and development of new compounds.

The application of flow chemistry and automation will not only enhance the efficiency and reproducibility of the synthesis of this compound derivatives but also facilitate the rapid generation of compound libraries for biological screening.

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. The application of advanced computational methods to the design of novel derivatives of this compound is a key emerging trend that will guide synthetic efforts and prioritize compounds for experimental evaluation.

Future research in this area will likely involve:

Structure-Based Drug Design: Utilizing the three-dimensional structures of biological targets, such as enzymes and receptors, to design derivatives of this compound with improved binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on known active compounds to virtually screen large compound libraries and identify new derivatives with a high probability of biological activity.

Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to predict the electronic properties, reactivity, and spectroscopic characteristics of novel derivatives, thereby guiding their synthesis and characterization. A study on the cocrystallization of the related 2-amino-4,6-dimethoxypyrimidine (B117758) has already demonstrated the utility of DFT calculations in predicting solid-state properties. mdpi.com

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives at an early stage, helping to identify candidates with favorable pharmacokinetic profiles.

The synergy between computational design and experimental synthesis will be crucial for the efficient discovery of new this compound derivatives with desired properties.

New Bio-Medicinal Applications beyond Current Scope

While pyrimidine derivatives are known to possess a wide range of biological activities, the specific therapeutic potential of this compound and its derivatives remains an area ripe for exploration. Future research will focus on identifying and validating new bio-medicinal applications for this class of compounds.

Promising avenues for investigation include:

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Screening derivatives of this compound against a panel of kinases could lead to the discovery of novel inhibitors for the treatment of cancer and other diseases.

Antiviral and Antimicrobial Agents: Given the broad spectrum of antimicrobial and antiviral activities exhibited by pyrimidine analogs, a systematic evaluation of this compound derivatives against various pathogens is warranted.

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier makes them attractive candidates for the treatment of CNS disorders. Investigating the potential of these compounds to modulate CNS targets could uncover new therapeutic opportunities.

Agrochemicals: The structural similarity to compounds used in herbicides suggests that derivatives of this compound could be explored for applications in agriculture. google.com

A comprehensive biological evaluation of a diverse library of this compound derivatives will be essential to unlock their full therapeutic potential and identify new lead compounds for drug discovery programs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4,6-dimethoxypyrimidine-2-carbonitrile derivatives?

- Methodological Answer : Derivatives can be synthesized via cyclocondensation or substitution reactions. For example, hydrazide hydrazones are formed by reacting 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with hydrazine hydrate, followed by condensation with aromatic aldehydes under reflux in ethanol. Yields typically range from 68% to 85% depending on substituents . Cyclization reactions using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (1:2 v/v) with sodium acetate as a catalyst (reflux for 2 hours) are also effective, yielding ~68% .

- Key Considerations : Optimize reaction time and solvent polarity to improve yield. Monitor reactions via TLC.

Q. How are spectroscopic techniques (IR, NMR, MS) utilized to characterize this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2,210–2,220 cm⁻¹. Methoxy groups show C-O stretching at 1,100–1,250 cm⁻¹ .

- NMR : In -NMR, methoxy protons resonate as singlets at δ 3.8–4.0 ppm. Aromatic protons appear between δ 6.5–8.0 ppm, while imine protons (=CH) appear downfield at δ 7.9–8.1 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for CHNOS) confirm molecular formulas .

- Table 1 : Example Spectral Data from :

| Derivative | IR (C≡N, cm⁻¹) | -NMR (δ, ppm) | Molecular Formula |

|---|---|---|---|

| Compound 11a | 2,219 | 2.24 (s, CH), 7.94 (=CH) | CHNOS |

| Compound 11b | 2,209 | 8.01 (=CH), 7.41 (ArH) | CHNOS |

Q. What solvent systems are optimal for recrystallizing this compound derivatives?

- Methodological Answer : Use polar aprotic solvents like DMF or DMSO for high-melting-point derivatives (>200°C). For lower solubility, mixed solvents (e.g., ethanol/water or DMF/water) are effective. For example, compound 12 (m.p. 268–269°C) was recrystallized from DMF/water .

Advanced Research Questions

Q. How can low yields in cyclization reactions of pyrimidine carbonitriles be addressed?

- Methodological Answer :

- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., KCO) to enhance nucleophilic attack.

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yields .

- Solvent Optimization : Test high-boiling solvents (e.g., toluene or xylene) for reflux stability.

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm connectivity.

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Cross-Reference : Align data with established analogs (e.g., 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, δ 2.34 ppm for CH) .

Q. What strategies are effective for studying hydrogen-bonding interactions in pyrimidine carbonitrile crystals?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing motifs. For example, graph-set analysis (e.g., Etter’s formalism) identifies R(8) dimeric interactions via N–H⋯O bonds .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond network density.

Q. How can structure-activity relationships (SAR) be explored for pyrimidine carbonitrile derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CN, -NO) at C-2 or C-4 to modulate electronic effects.

- Biological Assays : Test derivatives against enzymatic targets (e.g., kinase inhibition) using fluorescence polarization or SPR .

Safety and Handling

Q. What precautions are recommended when handling nitrile-containing pyrimidines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.